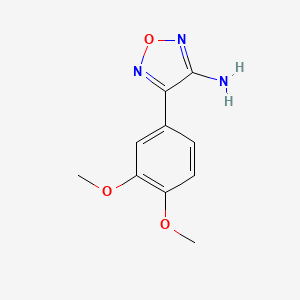
4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-amine
Übersicht
Beschreibung
4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-amine is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a 3,4-dimethoxyphenyl group attached to the oxadiazole ring, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,
Biologische Aktivität
4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-amine is a synthetic compound belonging to the oxadiazole class of heterocyclic compounds. This compound is characterized by its unique structure which includes a 3,4-dimethoxyphenyl group. The biological activities of oxadiazoles have been extensively studied, revealing a range of pharmacological properties including anticancer, antibacterial, and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula of this compound is C10H11N3O3, with a molar mass of 221.21 g/mol. Its structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. A series of oxadiazole derivatives have shown promising results in inhibiting cancer cell proliferation. For instance:
- Cytotoxicity : The compound demonstrated significant cytotoxic activity against various cancer cell lines. In vitro assays revealed that derivatives with similar structures exhibited IC50 values ranging from 12.1 to 53.6 µM against different cancer types including breast and colon cancers .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HePG-2 | 35.58 |
| Compound 10c | HCT-116 | 5.55 |
| Compound 10c | HePG-2 | 1.82 |
| Compound 10c | MCF-7 | 2.86 |
The mechanism underlying the anticancer activity of oxadiazoles often involves the induction of apoptosis in cancer cells. Studies indicate that these compounds can activate apoptotic pathways by increasing p53 expression levels and promoting caspase activation .
Antibacterial and Antifungal Activity
In addition to anticancer properties, oxadiazoles including this compound have exhibited antibacterial and antifungal activities. For example:
- Antibacterial : Compounds derived from oxadiazoles have shown effectiveness against various bacterial strains.
Anti-inflammatory Properties
Oxadiazole derivatives have also been investigated for their anti-inflammatory effects. The presence of specific substituents on the oxadiazole ring can enhance anti-inflammatory activity by modulating inflammatory pathways in cells .
Case Studies
A notable study focused on synthesizing novel oxadiazole derivatives revealed that compounds similar to this compound were effective against multiple cancer cell lines with minimal side effects observed . This study emphasizes the potential for developing new therapeutic agents based on the oxadiazole scaffold.
Eigenschaften
IUPAC Name |
4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-14-7-4-3-6(5-8(7)15-2)9-10(11)13-16-12-9/h3-5H,1-2H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEHHOQEYWDIGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NON=C2N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















